molecular formula C16H20N6O2S B12476851 N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide

N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide

Cat. No.: B12476851
M. Wt: 360.4 g/mol
InChI Key: JXSJMRZQHCQSER-UHFFFAOYSA-N
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Description

2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential as inhibitors of various biological targets .

Preparation Methods

The synthesis of 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE typically involves the reaction of 4,6-diaminopyrimidine with a suitable thiol compound, followed by acylation with an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, leading to the suppression of cell proliferation and other biological processes .

Comparison with Similar Compounds

Similar compounds to 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE include:

  • 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
  • 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE

These compounds share similar structural motifs but differ in their substituents, which can affect their biological activity and chemical properties. The uniqueness of 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct pharmacological properties .

Properties

Molecular Formula

C16H20N6O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylbutanamide

InChI

InChI=1S/C16H20N6O2S/c1-3-12(25-16-21-13(17)8-14(18)22-16)15(24)20-11-6-4-10(5-7-11)19-9(2)23/h4-8,12H,3H2,1-2H3,(H,19,23)(H,20,24)(H4,17,18,21,22)

InChI Key

JXSJMRZQHCQSER-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC(=CC(=N2)N)N

Origin of Product

United States

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